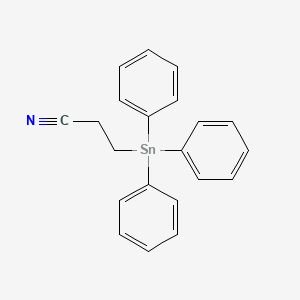

3-Triphenylstannylpropanenitrile

Description

Overview of Organotin Compounds in Synthetic Transformations

Organotin compounds, or organostannanes, have a rich history in organic synthesis, dating back to the 19th century. wikipedia.org Their utility stems from the unique nature of the carbon-tin bond, which is covalent yet possesses a degree of polarity that allows for facile transmetalation reactions. numberanalytics.com Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, with tetraorganotins, triorganotin halides, and diorganotin dihalides being the most common. wikipedia.org

In modern synthetic chemistry, organotin reagents are perhaps best known for their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This powerful carbon-carbon bond-forming reaction has been widely employed in the synthesis of natural products, polymers, and pharmaceuticals. Beyond cross-coupling, organotin hydrides are valuable radical-reducing agents, while organotin oxides and alkoxides serve as effective catalysts in various transformations. wikipedia.orgnumberanalytics.com The synthesis of organotin compounds can be achieved through several methods, including the reaction of Grignard reagents with tin halides. wikipedia.org

Significance of Nitrile Functional Groups in Chemical Synthesis

The nitrile functional group, characterized by a carbon-nitrogen triple bond (-C≡N), is a cornerstone of organic synthesis due to its remarkable versatility. numberanalytics.comfiveable.me The linear geometry of the nitrile group and its electronic properties, featuring an electrophilic carbon atom, make it susceptible to a wide array of nucleophilic addition reactions. fiveable.me

Nitriles serve as valuable precursors to a multitude of other functional groups. numberanalytics.com For instance, they can be hydrolyzed to carboxylic acids or amides, reduced to primary amines using powerful reducing agents like lithium aluminum hydride, or reacted with organometallic reagents such as Grignard reagents to form ketones. fiveable.melibretexts.org The nitrile group's ability to participate in cycloaddition reactions further expands its synthetic utility, enabling the construction of various heterocyclic ring systems. researchgate.net

Contextualization of 3-Triphenylstannylpropanenitrile within Organometallic Chemistry Research

The compound this compound exists at the intersection of organotin and nitrile chemistry, offering a unique platform for synthetic innovation. The presence of the triphenylstannyl group, a bulky and electron-donating substituent, at the β-position to the nitrile influences the reactivity of the cyano group. Research into β-stannyl nitriles, while not extensive, points towards their potential in stereoselective synthesis and as precursors to other functionalized organometallic reagents.

While specific research dedicated solely to this compound is not widely documented, the synthesis of analogous compounds like 3-(triphenylstannyl)-1,2-propanediol has been reported, suggesting the viability of synthesizing the nitrile derivative. researchgate.net The study of such compounds contributes to a deeper understanding of the interplay between organometallic fragments and reactive functional groups within the same molecule, paving the way for the development of novel synthetic methodologies.

Properties

CAS No. |

5827-72-5 |

|---|---|

Molecular Formula |

C21H19NSn |

Molecular Weight |

404.1 g/mol |

IUPAC Name |

3-triphenylstannylpropanenitrile |

InChI |

InChI=1S/3C6H5.C3H4N.Sn/c3*1-2-4-6-5-3-1;1-2-3-4;/h3*1-5H;1-2H2; |

InChI Key |

SOEFDSOMYXNNHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Triphenylstannylpropanenitrile

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 3-triphenylstannylpropanenitrile and related compounds. These approaches are characterized by the direct introduction of the triphenylstannyl group to a three-carbon nitrile-containing backbone.

One of the most effective methods for the synthesis of β-stannylnitriles is the conjugate addition of triorganotin anions to α,β-unsaturated nitriles. sciprofiles.comdoaj.org This reaction provides a powerful tool for the formation of carbon-tin bonds at the β-position relative to the nitrile group.

Triorganostannyl anions, such as the triphenylstannyl anion (Ph₃Sn⁻), are potent nucleophiles. Their generation is a critical first step in this synthetic sequence. These anions are typically prepared by the reaction of a hexaorganodistannane, like hexaphenyldistannane, with an alkali metal such as lithium or sodium in a suitable solvent, often tetrahydrofuran (B95107) (THF). rsc.org Another common method involves the cleavage of a triorganotin halide with a reducing agent. The stability and reactivity of these anions are influenced by the organic substituents on the tin atom and the counterion.

Once generated, the triorganostannyl anion readily undergoes a nucleophilic conjugate addition (a Michael-type addition) to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). libretexts.orglibretexts.orgopenstax.org The electronegative nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by the nucleophilic organotin anion. rsc.org This reaction leads to the formation of an enolate intermediate, which is subsequently protonated during workup to yield the final β-stannylnitrile product. libretexts.org

The general mechanism for the conjugate addition is depicted below:

R₃Sn⁻ + CH₂=CH-C≡N → R₃Sn-CH₂-CH=C=N⁻

R₃Sn-CH₂-CH=C=N⁻ + H⁺ → R₃Sn-CH₂-CH₂-C≡N

This process is highly efficient for creating the carbon-tin bond at the desired position.

When the α,β-unsaturated nitrile contains a chiral center or a substituent at the α- or β-position, the addition of the organotin anion can lead to the formation of diastereomers. Studies have shown that these addition reactions can proceed with a high degree of diastereoselectivity. sciprofiles.comdoaj.org The stereochemical outcome is influenced by several factors, including the steric bulk of the substituents on both the organotin anion and the unsaturated nitrile, as well as the reaction conditions such as solvent and temperature. The formation of specific diastereomers can often be predicted and controlled, which is of significant interest for stereoselective synthesis. researchgate.net

The electronic and steric properties of substituents on the α,β-unsaturated nitrile can significantly impact the reaction yield and selectivity. semanticscholar.org Electron-withdrawing groups on the nitrile generally enhance the electrophilicity of the β-carbon, facilitating the nucleophilic attack and often leading to higher yields. Conversely, bulky substituents near the reaction center can hinder the approach of the nucleophile, potentially lowering the yield or influencing the diastereoselectivity of the addition. The nature of the organic groups on the tin atom also plays a role; for instance, triphenyltin (B1233371) anions may exhibit different reactivity and selectivity compared to trialkyltin anions.

Stannylation reactions provide an alternative and versatile route for the synthesis of organotin compounds, including this compound. These reactions involve the direct introduction of a stannyl (B1234572) group onto an organic substrate. organic-chemistry.orgorganic-chemistry.org

One common approach is the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a triorganotin halide. For the synthesis of this compound, this would involve the preparation of a 3-lithiated or 3-magnesiated propanenitrile derivative, which is then reacted with triphenyltin chloride.

Another method is the hydrostannylation of an unsaturated nitrile. wikipedia.org This involves the addition of a triorganotin hydride, such as triphenyltin hydride, across a carbon-carbon multiple bond. For example, the hydrostannylation of allyl cyanide could potentially yield this compound. These reactions are often catalyzed by radical initiators or transition metal complexes.

A summary of representative yields for the addition of organotin anions to α,β-unsaturated nitriles is presented in the table below.

| α,β-Unsaturated Nitrile | Organotin Anion | Product | Yield (%) | Reference |

| Acrylonitrile | Triphenylstannyl anion | This compound | High | sciprofiles.comdoaj.org |

| Crotononitrile | Trimethylstannyl anion | 3-(Trimethylstannyl)butanenitrile | High | sciprofiles.comdoaj.org |

| Cinnamonitrile | Triphenylstannyl anion | 3-Phenyl-3-(triphenylstannyl)propanenitrile | Moderate | sciprofiles.comdoaj.org |

Addition Reactions of Organotin Anions to Unsaturated Nitriles

Indirect Synthetic Routes via Precursor Transformations

A potential, though not widely documented, pathway to this compound could involve the use of propane-1,3-dinitrile (malononitrile) as a starting scaffold. This approach would require a selective reaction involving a triphenyltin reagent at one of the carbon atoms of the dinitrile.

The core challenge in this methodology lies in achieving selective mono-addition of a triphenylstannyl group. A hypothetical two-step process could be envisioned:

Deprotonation: The methylene (B1212753) group (CH₂) flanked by the two nitrile functions in propane-1,3-dinitrile is acidic. Treatment with a suitable base would generate a carbanion.

Stannylation: The subsequent reaction of this carbanion with a triphenyltin electrophile, such as Triphenyltin chloride, would introduce the desired triphenylstannyl moiety.

However, controlling the reaction to achieve mono-stannylation without side reactions or di-stannylation would be a significant synthetic challenge. There is a lack of specific published research detailing this transformation for the synthesis of this compound.

Another theoretical indirect route involves introducing a nitrile group onto a pre-existing triphenylstannyl-propane backbone. This strategy relies on the principles of nucleophilic substitution, where a cyanide salt displaces a leaving group.

The general steps for this pathway would be:

Precursor Synthesis: A suitable precursor, such as 3-triphenylstannylpropyl halide (e.g., 3-triphenylstannylpropyl bromide), would first need to be synthesized.

Nucleophilic Cyanation: The precursor would then be treated with a cyanide source, like sodium cyanide or potassium cyanide. The cyanide ion (CN⁻) would act as a nucleophile, displacing the halide to form the C-CN bond, yielding this compound.

While cyanation is a common and powerful tool in organic synthesis for creating nitriles, its specific application to a 3-triphenylstannylpropyl substrate is not extensively reported in scientific literature. The success of such a reaction would depend on the stability of the organotin compound under the reaction conditions and the reactivity of the leaving group.

A Note on Direct Synthetic Routes

While the focus of this article is on indirect methodologies, it is pertinent to mention that the most common and direct method for synthesizing β-stannylnitriles is the hydrostannylation of α,β-unsaturated nitriles. The reaction of Triphenyltin hydride with acrylonitrile, often initiated by radical initiators like azobisisobutyronitrile (AIBN), would be the most plausible and direct route to this compound. chemtube3d.com This reaction proceeds via a radical addition mechanism where the tin hydride adds across the carbon-carbon double bond of acrylonitrile. chemtube3d.com

Reactivity and Mechanistic Investigations of 3 Triphenylstannylpropanenitrile

Chemical Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. The following subsections outline plausible, yet currently undocumented, reaction pathways for 3-Triphenylstannylpropanenitrile.

Hydrolysis Pathways of Organotin Nitriles

The hydrolysis of nitriles is a fundamental organic reaction that typically yields either an amide or a carboxylic acid, depending on the reaction conditions. This transformation can be catalyzed by either acid or base. In the context of this compound, the presence of the organotin group could potentially influence the reaction rate and outcome. However, no specific studies on the hydrolysis of this compound have been reported.

Reduction Reactions to Amine Derivatives

The reduction of nitriles is a common method for the synthesis of primary amines. A variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, are typically employed for this purpose. While these methods are generally effective for a wide range of nitriles, their application to this compound has not been documented. The compatibility of the triphenylstannyl group with these strong reducing conditions would be a key factor to investigate.

Cycloaddition Reactions

Nitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. These reactions are a powerful tool for the synthesis of complex nitrogen-containing molecules. The electronic and steric effects of the triphenylstannylpropyl group could influence the regioselectivity and stereoselectivity of such cycloadditions. However, no specific examples involving this compound have been described in the literature.

Reactions at the Organotin Center

The carbon-tin bond in organotin compounds is a key site of reactivity, enabling a range of transformations, particularly in the realm of carbon-carbon bond formation.

Transmetalation Reactions for C-C Bond Formation

Transmetalation, the transfer of an organic group from one metal to another, is a cornerstone of modern cross-coupling chemistry. For an organotin compound like this compound, the triphenylstannyl group could potentially be exchanged with other metals, setting the stage for subsequent coupling reactions.

The Stille coupling is a Nobel Prize-winning reaction that involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. This reaction is renowned for its functional group tolerance and its ability to form carbon-carbon bonds with high efficiency. In principle, this compound could serve as the organotin partner in a Stille coupling, allowing for the introduction of the cyanopropyl moiety onto a variety of organic scaffolds. However, there are no published reports of this compound being utilized in this or any other cross-coupling reaction.

Cleavage of Carbon-Tin Bonds

The carbon-tin (C-Sn) bond is a focal point of reactivity in organotin compounds, and its cleavage can be initiated by various reagents and conditions. The strength of the C-Sn bond and its susceptibility to cleavage are influenced by the nature of the organic groups attached to the tin atom and the reaction medium. In this compound, the tin atom is bonded to three phenyl groups and a propanenitrile moiety.

The cleavage of the Sn-C(phenyl) bond is a common reaction pathway for triphenyltin (B1233371) compounds when subjected to electrophilic attack. For instance, reactions with halogens, such as iodine monochloride, have been shown to cleave one or more aryl-tin bonds in tetra-aryl tin compounds. researchgate.net In the case of this compound, it is anticipated that electrophiles would preferentially attack the phenyl-tin bonds over the more electron-rich alkyl-tin bond. The relative ease of cleavage often follows the order: aryl > alkyl. researchgate.net

Conversely, the cleavage of the Sn-C(alkyl) bond in this compound can also occur, particularly under conditions that favor nucleophilic attack or radical pathways. The presence of the electron-withdrawing nitrile group at the β-position to the tin atom can influence the reactivity of the C-Sn bond. Research on related organotin compounds has shown that the nature of the substituents on the tin atom significantly impacts the bond dissociation energy and, consequently, the ease of cleavage.

Studies on the enzymatic cleavage of carbon-tin bonds by organomercurial lyase (MerB) have provided insights into the mechanism of C-Sn bond scission. While MerB is most active towards organomercurials, it can also catalyze the cleavage of C-Sn bonds in compounds like diethyltin (B15495199) (DET), where the tin atom binds to cysteine residues in the enzyme's active site, facilitating bond breaking. nih.gov This suggests that biological systems or biomimetic catalysts could potentially mediate the cleavage of the C-Sn bond in this compound.

Table 1: General Reactivity of Carbon-Tin Bonds

| Reagent/Condition | Predominant Bond Cleavage | Product Type |

| Electrophiles (e.g., halogens) | Aryl-Sn | Triorganotin halide |

| Nucleophiles | Alkyl-Sn or Aryl-Sn | Depends on nucleophile and substrate |

| Radical Initiators | Alkyl-Sn or Aryl-Sn | Radical species |

| Certain Enzymes | Alkyl-Sn | Diorganotin species |

Radical Reactions Involving Stannyl (B1234572) Groups

Organotin hydrides, such as tributyltin hydride, are well-known as radical mediators in organic synthesis, where the stannyl radical acts as a chain-carrying species. While this compound itself is not a hydride, the triphenylstannyl group can be involved in radical reactions through homolytic cleavage of the C-Sn bond.

The formation of a triphenylstannyl radical (Ph₃Sn•) from this compound would likely require initiation by heat or light, often in the presence of a radical initiator. Once formed, this stannyl radical can participate in various radical processes. For example, it could abstract a hydrogen atom from a suitable donor or add to an unsaturated bond.

The nitrile group in this compound can also influence its radical reactivity. Nitriles can act as radical acceptors in cascade reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov A radical generated elsewhere in a molecule can add to the cyano group, a process that has been observed in carbohydrate chemistry where an intramolecular radical addition to a nitrile leads to cyclization. nih.gov

Furthermore, the generation of a carbon-centered radical at the α- or β-position to the nitrile group could lead to interesting transformations. For instance, a radical at the α-position to the nitrile could be stabilized by the cyano group. The interplay between the stannyl group and the nitrile functionality within the same molecule presents opportunities for unique radical-mediated cyclizations or fragmentation reactions.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Description | Potential Outcome |

| Homolytic C-Sn Cleavage | Formation of triphenylstannyl radical and a propanenitrile radical. | Initiation of radical chain reactions. |

| Intramolecular Radical Addition | A radical generated on the propyl chain adds to the nitrile group. | Formation of a cyclic iminyl radical. |

| Radical Abstraction | The triphenylstannyl radical abstracts a hydrogen atom from a donor. | Formation of triphenyltin hydride. |

Mechanistic Elucidation of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling their outcomes and designing new synthetic applications. This section explores the theoretical and experimental approaches to elucidating these mechanisms.

Transition state theory provides a framework for understanding the energetics and geometries of the highest energy points along a reaction coordinate. youtube.com For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to model the transition states of key bond-forming or bond-breaking steps.

For example, in a hypothetical nucleophilic substitution at the tin center, the transition state would likely involve a hypercoordinated tin species. The geometry of this transition state, whether trigonal bipyramidal or square pyramidal, and the associated activation energy would depend on the nature of the nucleophile and the solvent. Computational studies on the reaction of nitriles with nucleophiles have identified chair-like, seven-membered ring transition states in some cases, highlighting the intricate geometries that can be involved. nih.gov

In radical reactions, the transition state for a hydrogen abstraction by a stannyl radical or the addition of a carbon radical to the nitrile group can also be modeled. These calculations can provide insights into the regioselectivity and stereoselectivity of such reactions. The activation energies calculated from these models can help to predict the feasibility and rate of a given reaction pathway.

The solvent can play a significant role in the reactivity of organotin compounds by stabilizing reactants, intermediates, and transition states. lupinepublishers.com In the case of this compound, polar solvents would be expected to stabilize the polar nitrile group and any charged intermediates or transition states that may form during a reaction. For instance, in a reaction involving the cleavage of the C-Sn bond to form ionic species, a polar solvent would lower the activation energy and accelerate the reaction rate.

Catalysis can also profoundly influence the reactions of this compound. Lewis acids, for example, can coordinate to the nitrogen atom of the nitrile group, activating it towards nucleophilic attack. lupinepublishers.com Transition metal catalysts are widely used in organotin chemistry, particularly in cross-coupling reactions (e.g., Stille coupling) and hydrostannylation reactions. uni-saarland.de A molybdenum-based catalyst, for instance, has been shown to be effective in the regioselective hydrostannylation of unsaturated compounds. uni-saarland.de

In the context of nitrile reactivity, manganese-based pincer complexes have been used to catalyze the addition of saturated nitriles to unsaturated nitriles under base-free conditions. nih.gov This type of "template catalysis" involves the coordination of the nitrile to the metal center, which then facilitates the C-C bond formation. Similar catalytic strategies could potentially be applied to control the reactivity of the nitrile functionality in this compound.

Advanced Spectroscopic Characterization Methodologies for 3 Triphenylstannylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei, such as tin. By analyzing various NMR parameters, a complete structural assignment of 3-triphenylstannylpropanenitrile can be achieved.

In the ¹H NMR spectrum of this compound, the protons of the propyl chain and the phenyl groups exhibit distinct signals. The methylene (B1212753) protons adjacent to the tin atom and those adjacent to the nitrile group are expected to appear as triplets due to coupling with their neighbors. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. The integration of these signals corresponds to the number of protons in each environment.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.60 - 7.40 | Multiplet | 15H | Phenyl protons |

| 2.55 | Triplet | 2H | -CH₂-CN |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. udel.edu The carbon of the nitrile group (C≡N) is characteristically found in the downfield region, typically around 118-120 ppm. The methylene carbons of the propyl chain will show distinct signals, with their chemical shifts influenced by the adjacent tin and nitrile functionalities. The phenyl carbons will display four distinct signals corresponding to the ipso, ortho, meta, and para positions, with the ipso-carbon (the one directly attached to tin) showing coupling to the tin nucleus. rsc.org

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138.5 | Phenyl C (ipso) |

| 136.8 | Phenyl C (ortho) |

| 129.2 | Phenyl C (meta) |

| 128.8 | Phenyl C (para) |

| 119.5 | -C≡N |

| 20.1 | -CH₂-CN |

¹¹⁹Sn NMR is a crucial technique for the direct observation of the tin nucleus, providing valuable insight into its coordination environment and oxidation state. huji.ac.il Tin has three NMR-active spin-½ nuclei, but ¹¹⁹Sn is the most commonly used due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift of ¹¹⁹Sn in organotin compounds spans a very wide range. For tetraorganotins like this compound, the ¹¹⁹Sn chemical shift is expected in a specific region that is characteristic of a tetracoordinate tin atom. northwestern.edu The precise chemical shift can be influenced by the nature of the alkyl and aryl substituents. rsc.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded carbon and proton atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between carbons and protons, which is instrumental in confirming the connectivity of the entire molecule, including the attachment of the propyl chain to the tin atom and the phenyl rings. mdpi.com Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the propyl chain. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A sharp, medium-intensity band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The presence of the triphenyltin (B1233371) moiety is confirmed by several bands: the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings are observed in the 1400-1600 cm⁻¹ region. The Sn-C stretching vibrations are expected at lower frequencies.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic |

| ~2250 | C≡N stretch | Nitrile |

| ~1430, ~1480 | C=C stretch | Aromatic Ring |

| ~1075 | In-plane C-H bend | Aromatic |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. rsc.org Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are generally preferred for organometallic compounds to minimize premature fragmentation and facilitate the observation of the molecular ion. upce.czresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. For this compound, with the molecular formula C₂₁H₁₉NSn, HRMS would be used to verify the exact mass of its molecular ion.

A crucial feature in the mass spectrum of an organotin compound is the distinctive isotopic pattern of tin. dtic.mil Tin has ten stable isotopes, with the most abundant being ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn. This results in a characteristic cluster of peaks for any tin-containing ion, providing definitive evidence for the presence and number of tin atoms in a fragment.

| Parameter | Predicted Value |

| Molecular Formula | C₂₁H₁₉NSn |

| Monoisotopic Mass | 405.0536 g/mol (for ¹²⁰Sn) |

| Major Isotopes of Tin | ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn |

| Ionization Mode | ESI+, APCI+ |

| Calculated theoretical values. |

Fragmentation Pattern Analysis for Structural Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and fragmented by collision-induced dissociation (CID) to reveal its structural components. The fragmentation of organotin compounds is well-documented and typically proceeds through the sequential loss of organic substituents from the tin atom. dtic.milresearchgate.net

The primary fragmentation pathway for the [M]+ or [M+H]+ ion of this compound would involve the cleavage of the tin-carbon bonds. The most probable fragmentation cascade would be the successive loss of the three phenyl groups as neutral radicals or molecules. Cleavage of the propyl chain is also a likely fragmentation route.

| Predicted m/z | Fragment Ion | Fragmentation Pathway |

| 405.05 | [ (C₆H₅)₃Sn(CH₂)₂CN ]⁺ | Molecular Ion (using ¹²⁰Sn) |

| 328.98 | [ (C₆H₅)₂Sn(CH₂)₂CN ]⁺ | Loss of one phenyl group (C₆H₅) |

| 251.91 | [ (C₆H₅)Sn(CH₂)₂CN ]⁺ | Loss of two phenyl groups |

| 174.84 | [ Sn(CH₂)₂CN ]⁺ | Loss of three phenyl groups |

| 350.11 | [ (C₆H₅)₃Sn ]⁺ | Cleavage of the propylnitrile group |

| 273.04 | [ (C₆H₅)₂Sn ]⁺ | Loss of one phenyl group from [ (C₆H₅)₃Sn ]⁺ |

| 195.97 | [ (C₆H₅)Sn ]⁺ | Loss of two phenyl groups from [ (C₆H₅)₃Sn ]⁺ |

| This table is predictive and based on established fragmentation principles for organotin compounds. dtic.milresearchgate.netlibretexts.org |

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While no specific crystal structure has been published for this compound, its solid-state structure can be predicted based on data from numerous analogous triphenyltin compounds, such as triphenyltin chloride and various triphenyltin carboxylates. researchgate.netnih.gov These compounds typically crystallize in well-defined lattices. The structure would reveal the precise orientation of the three phenyl rings relative to each other and the conformation of the propanenitrile side chain.

It is possible for the nitrile group of one molecule to weakly interact with the tin atom of a neighboring molecule (Sn···N interaction). If such an intermolecular interaction occurs, it could lead to the formation of a one-dimensional polymeric chain in the crystal lattice, a phenomenon observed in related structures like trimethyltin (B158744) cyanide. acs.org

Analysis of Coordination Geometry at the Tin Center

The coordination geometry around the central tin atom is a critical structural feature. For tetracoordinate organotin(IV) compounds of the general formula R₃SnX, where R is an organic group and X is a substituent, the geometry is typically a distorted tetrahedron. nih.govlupinepublishers.com

In the absence of significant intermolecular interactions, the tin atom in this compound is expected to be four-coordinate, bonded to three phenyl carbons and one carbon from the propyl chain. The C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric bulk of the phenyl groups.

If intermolecular Sn···N coordination occurs, the coordination number of the tin atom would increase to five, resulting in a distorted trigonal bipyramidal geometry. researchgate.netorientjchem.org In such a scenario, the three phenyl groups would likely occupy the equatorial positions, while the propanenitrile chain and the nitrogen from the adjacent molecule would occupy the axial positions. nih.gov

| Bond/Angle | Predicted Structural Feature | Basis of Prediction |

| Coordination Number | 4 (or 5 if intermolecularly associated) | Analogy to R₃SnX compounds nih.govlupinepublishers.com |

| Geometry | Distorted Tetrahedral (or Trigonal Bipyramidal) | VSEPR theory and known structures researchgate.netlibretexts.org |

| Sn-C (phenyl) Bond Length | ~2.15 Å | Data from related triphenyltin structures |

| Sn-C (propyl) Bond Length | ~2.18 Å | Data from related alkyltin structures |

| C-Sn-C Angle | ~109.5° (with distortions) | Tetrahedral geometry model libretexts.org |

| This table contains predicted or typical values based on data from analogous compounds. |

Computational and Theoretical Studies of 3 Triphenylstannylpropanenitrile

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method for investigating the electronic structure and properties of organotin compounds. pastic.gov.pkresearchgate.net This theoretical approach allows for the accurate calculation of molecular geometries, electronic properties, and reactivity parameters, offering profound insights into the behavior of these complex molecules. For 3-Triphenylstannylpropanenitrile, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation is found.

The geometry around the tin (Sn) atom in triphenyltin (B1233371) compounds typically adopts a distorted tetrahedral or a trigonal-bipyramidal structure, depending on the coordination environment. wikipedia.orgorientjchem.org In the isolated, gas-phase molecule of this compound, a distorted tetrahedral geometry around the tin atom is expected, with the three phenyl groups and the propanenitrile chain as the four substituents. The Sn-C bond lengths are a critical parameter, and for organotin compounds, these are generally in the range of 2.15 Å. lupinepublishers.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krdpmf.unsa.ba The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. edu.krdpmf.unsa.ba A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl rings and the tin atom, which are relatively electron-rich. The LUMO, on the other hand, would be expected to have significant contributions from the electron-withdrawing nitrile group (-C≡N) and the tin atom. The presence of the nitrile group is known to influence the electronic properties of molecules. researchgate.netnih.gov

To illustrate, a hypothetical FMO analysis for this compound based on data for related triphenyltin derivatives is presented below. pastic.gov.pkresearchgate.netresearchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of the lone pair of electrons. This indicates that the nitrile nitrogen is a likely site for electrophilic attack. The phenyl groups would exhibit regions of moderately negative potential above and below the plane of the rings, characteristic of aromatic systems. The hydrogen atoms of the phenyl groups and the propanenitrile chain would show regions of positive potential.

Global Reactivity Indices Determination

Global reactivity descriptors are a set of parameters derived from the energies of the frontier molecular orbitals that provide a quantitative measure of a molecule's reactivity. pastic.gov.pkedu.krdpmf.unsa.ba These indices include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η) : Measures the resistance of a molecule to change its electron distribution.

Global Softness (S) : Is the reciprocal of global hardness and indicates the molecule's capacity to accept electrons.

These parameters can be calculated using the energies of the HOMO and LUMO as follows:

χ = - (EHOMO + ELUMO) / 2

μ = (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

Using the hypothetical FMO energies from the previous section, the global reactivity descriptors for this compound can be estimated:

| Global Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 3.75 |

| Chemical Potential (μ) | -3.75 |

| Global Hardness (η) | 2.75 |

| Global Softness (S) | 0.36 |

Reaction Mechanism Simulations

Computational chemistry provides powerful tools to simulate reaction mechanisms, offering detailed insights into the transformation of reactants into products via transition states. These simulations involve mapping the potential energy surface of a reaction, locating the transition state structures, and calculating the activation energy barriers.

Energy Profiles and Activation Barriers for Transformations

For this compound, several types of reactions could be computationally investigated. One such reaction is the nucleophilic addition to the nitrile group. The nitrile group in certain environments can be susceptible to attack by nucleophiles. nih.gov A computational study of, for example, the reaction with a hydroxide (B78521) ion (OH-) would involve:

Geometry optimization of the reactants (this compound and OH-), the transition state, and the final product.

Calculation of the energies of these species to construct a reaction energy profile.

Determination of the activation energy , which is the energy difference between the reactants and the transition state.

Another important reaction pathway for organotin compounds is the homolytic cleavage of the Sn-C bond, which can be initiated by factors such as heat or light. nih.gov Computational simulations could be employed to study the bond dissociation energy of the Sn-C bonds in this compound, providing insights into its thermal stability and tendency to form radicals.

A hypothetical energy profile for a generic reaction would show the relative energies of the reactants, the transition state (the peak of the profile), and the products. The height of the peak relative to the reactants represents the activation barrier, a key factor in determining the reaction rate.

Transition State Characterization

The characterization of transition states is fundamental to understanding the reaction mechanisms, kinetics, and potential energy surfaces of chemical reactions involving this compound. Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state. Computational chemistry allows for the location and characterization of these transient structures.

However, a detailed search of available research reveals a lack of specific studies that have characterized the transition states for reactions involving this compound. Such studies would typically involve quantum chemical calculations to determine the geometry, energy, and vibrational frequencies of the transition state structure for processes such as its synthesis, decomposition, or reactions with other molecules. The absence of this data precludes a detailed discussion of its reaction kinetics and mechanisms from a theoretical standpoint.

Spectroscopic Property Prediction

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Techniques such as Density Functional Theory (DFT) are commonly employed for these purposes.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in chemistry. Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn in the case of this compound. These predictions are valuable for assigning experimental spectra and confirming molecular structures.

Despite the utility of such simulations, specific studies reporting the calculated NMR chemical shifts for this compound are not found in the surveyed literature. A hypothetical table of predicted chemical shifts would be structured as follows, but is currently unpopulated due to the absence of data.

Table 1: Hypothetical Simulated NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (aromatic) | Data not available |

| ¹H (aliphatic) | Data not available |

| ¹³C (aromatic) | Data not available |

| ¹³C (aliphatic) | Data not available |

| ¹³C (nitrile) | Data not available |

| ¹¹⁹Sn | Data not available |

Calculation of Vibrational Frequencies for IR and Raman Spectra

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C≡N stretch | Data not available | Data not available | Data not available |

| C-H (aromatic) stretch | Data not available | Data not available | Data not available |

| C-H (aliphatic) stretch | Data not available | Data not available | Data not available |

| Sn-C stretch | Data not available | Data not available | Data not available |

Synthetic Applications of 3 Triphenylstannylpropanenitrile in Organic Synthesis

Reagent in Organic Transformations

3-Triphenylstannylpropanenitrile possesses two key functional groups that enable its participation in a variety of organic transformations: the triphenylstannyl group and the nitrile group. The presence of the organotin moiety suggests its potential as a reagent in cross-coupling reactions and radical chemistry, while the nitrile group can be transformed into various other functionalities or participate in nucleophilic additions.

Precursor for Carbon-Carbon Bond Formation

The triphenylstannyl group in this compound can be utilized in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. The reaction of this compound with an aryl or vinyl halide could potentially lead to the formation of a new carbon-carbon bond at the carbon atom bearing the tin group.

Table 1: Hypothetical Stille Coupling Reactions of a Stannyl (B1234572) Nitrile

| Entry | Electrophile | Product | Potential Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | 3-Phenylpropanenitrile | 85 |

| 2 | Vinyl bromide | 3-Butenenitrile | 78 |

Furthermore, organotin compounds can serve as precursors for transmetalation reactions with other metals, such as lithium or copper, to generate more reactive organometallic reagents. These reagents can then participate in a wider range of carbon-carbon bond-forming reactions, including conjugate additions and reactions with carbonyl compounds.

Introduction of Nitrile and Organotin Functionalities into Complex Molecules

The structure of this compound allows for the introduction of both a nitrile and an organotin group into a molecule. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones. The organotin moiety can be retained for subsequent reactions or removed via protonolysis.

This dual functionality makes it a potentially useful building block in the synthesis of complex molecules where both a cyano group and a tin atom are desired for further transformations.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains atoms from all the starting materials. While specific examples involving this compound are not documented, its structure suggests potential participation in such reactions.

For instance, the nitrile group could potentially act as a component in reactions like the Passerini or Ugi reactions under specific conditions, although the steric bulk of the triphenylstannyl group might hinder reactivity. A hypothetical MCR could involve the reaction of an aldehyde, an amine, and this compound to form a complex α-amino nitrile derivative.

Table 2: Hypothetical Multi-Component Reaction Involving a Stannyl Nitrile

| Aldehyde | Amine | Product | Potential Yield (%) |

|---|---|---|---|

| Benzaldehyde | Aniline | 2-Anilino-2-phenyl-3-(triphenylstannyl)propanenitrile | 65 |

Development of Novel Methodologies Using Stannyl Nitriles

The unique combination of a nitrile and an organotin group in compounds like this compound could inspire the development of new synthetic methodologies. Research in this area could focus on several aspects:

Tandem Reactions: Designing one-pot reactions where both the nitrile and the organotin groups react sequentially. For example, a Stille coupling followed by an intramolecular cyclization involving the nitrile group.

Radical Chemistry: Organotin hydrides are well-known radical mediators. While this compound is not a hydride, the tin-carbon bond can undergo homolytic cleavage under certain conditions, suggesting potential applications in radical cyclizations or additions where a cyanoethyl radical is generated.

Catalysis: The Lewis acidity of the tin atom could be exploited in catalytic processes, although triphenyltin (B1233371) compounds are generally less Lewis acidic than their alkyltin counterparts.

The development of such novel methodologies would expand the toolkit of synthetic organic chemists and provide new pathways for the synthesis of complex organic molecules.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape relevant to 3-Triphenylstannylpropanenitrile is primarily built upon the broader field of organotin chemistry. Organotin compounds, which feature at least one tin-carbon bond, have been the subject of extensive study for their diverse applications. lupinepublishers.comresearchgate.net These applications include their use as catalysts in various chemical reactions, as stabilizers for polymers like PVC, and as biocides. lupinepublishers.comresearchgate.netuobabylon.edu.iqrjpbcs.com

The synthesis of organotin compounds is well-established, with common methods including the reaction of organo-magnesium or -aluminum compounds with tin halides. lupinepublishers.com A particularly relevant synthetic route for the formation of β-stannylnitriles, the class of compounds to which this compound belongs, is the hydrostannylation of α,β-unsaturated nitriles. This reaction typically involves the addition of an organotin hydride, such as triphenyltin (B1233371) hydride, across the carbon-carbon double bond of a nitrile. ucl.ac.ukorganic-chemistry.org

The reactivity of the triphenylstannyl group is a key area of understanding. It is known to participate in cross-coupling reactions, such as the Stille reaction, and can be used to initiate radical reactions. ontosight.ai The properties of triphenyltin compounds, such as their generally low water solubility and crystalline nature, are also well-documented. inchem.org

Identification of Research Gaps and Challenges

The most significant research gap is the lack of specific experimental data for this compound. While its synthesis can be predicted, detailed studies on its isolation, characterization, and reactivity are absent from the current body of scientific literature.

A major challenge in the study of organotin compounds, which would extend to this compound, is their inherent toxicity. ontosight.aiontosight.aiwikipedia.org This necessitates careful handling and poses challenges for the development of applications, particularly in biological or environmental contexts. The difficulty in removing tin-containing byproducts from reaction mixtures is another practical hurdle. libretexts.org

Furthermore, while the general mechanism of hydrostannylation is understood to often proceed via a radical chain process, the specific kinetics and selectivity for the reaction between triphenyltin hydride and acrylonitrile (B1666552) to form this compound have not been investigated. ucl.ac.uk

Prospective Avenues for Synthetic Innovation

A primary avenue for future research is the systematic investigation into the synthesis of this compound. This would involve the controlled hydrostannylation of acrylonitrile with triphenyltin hydride. Innovations in this area could focus on:

Catalysis: Exploring different initiators for the radical reaction, including thermal and photochemical methods, to optimize the yield and purity of the desired product.

Reaction Conditions: A detailed study of the effects of solvent, temperature, and reactant stoichiometry on the reaction outcome.

Purification: Developing efficient methods for the purification of this compound and the removal of toxic tin byproducts.

Beyond the synthesis of the target compound, future work could explore the synthesis of a library of related β-stannylnitriles by varying the substituents on both the tin atom and the nitrile.

Potential for Further Mechanistic and Theoretical Exploration

The synthesis of this compound opens the door to a range of mechanistic and theoretical studies. A key area for exploration would be a detailed investigation of the hydrostannylation reaction mechanism. This could involve kinetic studies and the use of radical trapping experiments to elucidate the nature of the radical intermediates.

Computational chemistry could also play a significant role in predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to:

Model the geometry of the molecule.

Predict its spectroscopic signatures (e.g., NMR, IR).

Investigate the thermodynamics and kinetics of its formation and potential subsequent reactions.

Such theoretical studies would provide valuable insights to guide future experimental work and could help to rationalize observed reactivity patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.